2-Chloro-3-(1-naphthyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the chlorination of 1-(1-naphthyl)propene . The chlorination can occur via electrophilic addition of chlorine to the double bond in the propene moiety. Detailed synthetic routes and conditions would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(1-naphthyl)-1-propene consists of a chloro-substituted propene unit attached to a naphthyl group. The chlorine atom is bonded to the central carbon atom of the propene, while the naphthyl group provides aromatic character. The compound’s stereochemistry and conformational aspects may also be relevant .
Chemical Reactions Analysis
- Hydromethylation : The compound can undergo hydromethylation, leading to the addition of a methyl group across the double bond. This transformation is valuable but not well-explored . Total Synthesis Applications : This compound has been utilized in the formal total synthesis of natural products such as d-®-coniceine and indolizidine 209B .
Scientific Research Applications
2-Chloro-3-(1-naphthyl)-1-propene has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of new compounds, such as 1-naphthyl-3-chloro-2-propene-1-carboxylic acid and 1-naphthyl-3-chloro-2-propene-1-carboxamide. This compound has also been studied for its potential use in organic photovoltaics, as it has been shown to exhibit strong light-harvesting properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(1-naphthyl)-1-propene is not yet fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in the cell, resulting in changes in their structure and function. This interaction is thought to be mediated by the formation of hydrogen bonds between the halogenated aromatic ring and the biomolecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to reduce the expression of certain genes involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-3-(1-naphthyl)-1-propene in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in a wide range of experiments. Additionally, it is relatively non-toxic, making it a safe reagent for use in laboratory experiments. However, the compound is highly flammable and volatile, making it unsuitable for use in some experiments.
Future Directions
The potential future directions for 2-chloro-3-(1-naphthyl)-1-propene are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects, as well as to explore its potential applications in organic photovoltaics. Additionally, research could be conducted to explore the potential use of the compound in the synthesis of new compounds, such as pharmaceuticals. Finally, research could be conducted to explore the potential use of the compound in the development of new materials, such as polymers.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTGDTFTHVTCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287134 | |
Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-40-4 | |
Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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